tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a thiazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Group: This step may involve the use of thiazole derivatives and coupling reactions.
Attachment of the tert-butyl Ester: This can be done using tert-butyl esters and appropriate protecting group strategies.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Substitution reactions may occur at various positions, including the thiazole ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biology
In biology, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate: can be compared with other compounds featuring pyrrolidine rings, thiazole groups, or similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C25H35N3O4S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H35N3O4S/c1-17(21(31-5)20-12-9-14-28(20)24(30)32-25(2,3)4)22(29)27-19(23-26-13-15-33-23)16-18-10-7-6-8-11-18/h6-8,10-11,13,15,17,19-21H,9,12,14,16H2,1-5H3,(H,27,29)/t17-,19-,20-,21+/m0/s1 |
InChI Key |
IUCQRIRVQMEYPP-ZIBCJSCZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
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